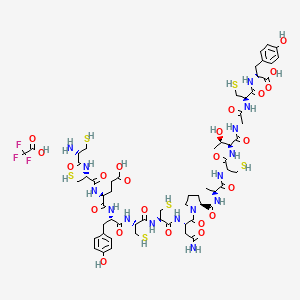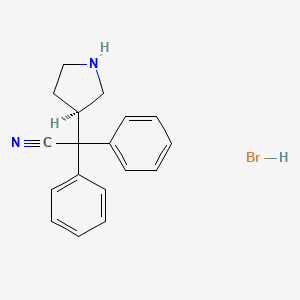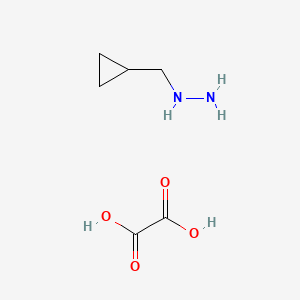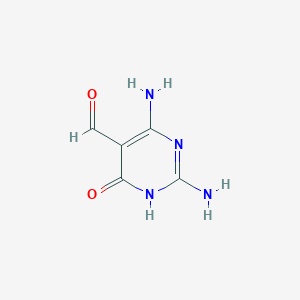
2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde
概要
説明
2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde , also known by its CAS Number 88075-70-1 , is a chemical compound with the molecular formula C₅H₆N₄O₂ . It has a molecular weight of 154.13 g/mol . This compound is characterized by its unique structure, which combines amino and hydroxyl groups on a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of This compound consists of a pyrimidine ring with two amino groups (at positions 2 and 4) and a hydroxyl group (at position 6). The aldehyde functional group is attached to the carbon at position 5. The InChI code for this compound is: 1S/C5H6N4O2/c6-3-2(1-10)4(11)9-5(7)8-3/h1H,(H5,6,7,8,9,11) .
科学的研究の応用
Food Contact Material Safety
The safety evaluation of 2,4-diamino-6-hydroxypyrimidine for use in food contact materials has been conducted. It was concluded that there is no safety concern for the consumer when used only in rigid poly(vinyl chloride) (PVC) in contact with non-acidic and non-alcoholic aqueous food, ensuring migration is up to 5 mg/kg food (Flavourings, 2009).
Corrosion Inhibition
Research into the adsorption and inhibition effect of 2,4-diamino-6-hydroxypyrimidine for mild steel corrosion in HCl medium highlights its potential as a corrosion inhibitor. The study used various methods including potentiodynamic measurements and electrochemical experiments, demonstrating its effectiveness in corrosion inhibition (Reşit Yıldız, 2018).
Synthetic Precursors for Antitumor Agents
2,4-Diamino-6-hydroxypyrimidine derivatives are investigated as synthetic precursors for antitumor agents. The study focuses on the synthesis methods such as the Vilsmeier reaction to produce oxopyrimidine-5-carbaldehydes, which show promise in this area (A. V. Erkin & V. Krutikov, 2004).
Heterocyclic Compound Synthesis
The research into the one-pot four-component reaction of unsymmetrical 1-Methylbarbituric Acid with BrCN and various aldehydes in the presence of Et3N or Pyridine shows the synthesis of novel heterocyclic compounds. This study highlights the diverse applications of 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde in synthesizing complex organic molecules (Mohammad Jalilzadeh & N. N. Pesyan, 2011).
Recyclization Reactions
Investigations into the recyclization reactions of 1-alkylpyrimidinium salts demonstrate the potential of 2,4-diamino-6-hydroxypyrimidine derivatives in organic synthesis, showcasing their role in forming new pyrimidine structures through recyclization processes (R. Vardanyan et al., 2011).
Safety and Hazards
作用機序
Target of Action
The primary target of 2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde is GTP cyclohydrolase I , which is the rate-limiting enzyme in de novo pterin synthesis .
Mode of Action
This compound acts as a specific inhibitor of GTP cyclohydrolase I . By inhibiting this enzyme, the compound interferes with the synthesis of tetrahydrobiopterin (BH4), a cofactor essential for the production of nitric oxide (NO) and several neurotransmitters .
Result of Action
The primary molecular effect of this compound is the reduction in the levels of BH4 and nitric oxide . This can have various cellular effects, depending on the specific roles of these molecules in different cell types .
生化学分析
Biochemical Properties
2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde plays a crucial role in biochemical reactions, particularly as an inhibitor of GTP cyclohydrolase I, the rate-limiting enzyme in the de novo synthesis of pterins . This compound interacts with various enzymes and proteins, including GTP cyclohydrolase I, to block the synthesis of tetrahydrobiopterin and inhibit the production of nitric oxide . The nature of these interactions involves binding to the active site of the enzyme, thereby preventing its catalytic activity.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of tetrahydrobiopterin, which is essential for the production of nitric oxide . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in endothelial cells, the reduction in nitric oxide production can lead to decreased vasodilation and altered vascular function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with GTP cyclohydrolase I. By binding to the enzyme’s active site, it inhibits its catalytic activity, leading to a decrease in the synthesis of tetrahydrobiopterin . This inhibition subsequently reduces the production of nitric oxide, affecting various cellular functions and processes . Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in the regulation of genes associated with nitric oxide synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere conditions at temperatures between 2-8°C . Its degradation over time can lead to a decrease in its inhibitory effects on GTP cyclohydrolase I and nitric oxide production .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits GTP cyclohydrolase I and reduces nitric oxide production without causing significant adverse effects . At high doses, it may lead to toxic effects, including cellular damage and impaired organ function . Threshold effects have been observed, where a certain dosage level is required to achieve the desired inhibitory effects on GTP cyclohydrolase I .
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis of pterins and nitric oxide . It interacts with enzymes such as GTP cyclohydrolase I, which catalyzes the first step in the de novo synthesis of tetrahydrobiopterin . The inhibition of this enzyme by this compound affects the overall metabolic flux and levels of metabolites involved in nitric oxide production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target cells, where it exerts its inhibitory effects on GTP cyclohydrolase I . The distribution of this compound is influenced by factors such as cell type, tissue specificity, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with GTP cyclohydrolase I . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within the cell, enhancing its inhibitory effects on enzyme activity .
特性
IUPAC Name |
2,4-diamino-6-oxo-1H-pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-3-2(1-10)4(11)9-5(7)8-3/h1H,(H5,6,7,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARQZTIUTBJHGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(N=C(NC1=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389930 | |
| Record name | 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88075-70-1 | |
| Record name | 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



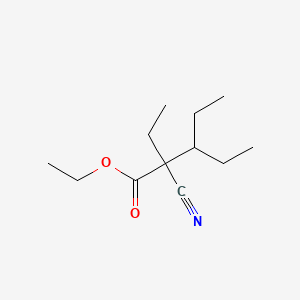
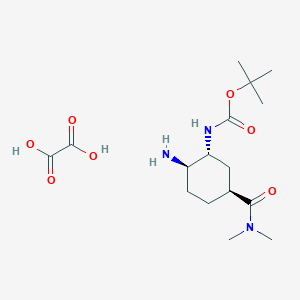
![6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1460561.png)



![6A-Trifluoromethyl-Tetrahydro-Pyrrolo[3,4-C]Pyrrole-2,3A-Dicarboxylic Acid 2-Tert-Butyl Ester 3A-Ethyl Ester](/img/structure/B1460568.png)

